dibenzo[a,i]phenazine

Catalog No.
S5581265
CAS No.
M.F
C20H12N2
M. Wt
280.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dibenzo[a,i]phenazine

Product Name

dibenzo[a,i]phenazine

IUPAC Name

2,13-diazapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene

Molecular Formula

C20H12N2

Molecular Weight

280.3 g/mol

InChI

InChI=1S/C20H12N2/c1-2-7-15-12-19-18(11-14(15)6-1)21-17-10-9-13-5-3-4-8-16(13)20(17)22-19/h1-12H

InChI Key

ODLHXFVIVDITKP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4N=C32

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4N=C32

The exact mass of the compound dibenzo[a,i]phenazine is 280.100048391 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dibenzo[a,i]phenazine is a rigid, nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH) featuring a phenazine core with two additional fused benzene rings. This extended π-system and the electron-withdrawing nature of the nitrogen atoms make it an intrinsically electron-deficient (n-type) material. These core characteristics position it as a valuable building block for organic semiconductors, particularly in applications requiring robust electron acceptors with high thermal stability and defined electrochemical properties. Its specific isomeric structure is a key determinant of its solid-state packing and electronic behavior, distinguishing it from other phenazine derivatives.

Research Fit

Rigid planar π-conjugated framework for organic semiconductor research
Electron-accepting unit in donor–acceptor TADF emitter design
High lipophilicity (logP 5.30) may influence processing solvent choice

Substituting dibenzo[a,i]phenazine with its parent core, phenazine, or even its close isomer, dibenzo[a,c]phenazine, is often unviable in performance-critical applications. The specific '[a,i]' annulation geometry dictates the molecule's frontier orbital energies (HOMO/LUMO), solid-state packing, and thermal properties. For instance, the steric interactions and molecular shape of the dibenzo[a,c]phenazine isomer make its nitrogen lone pairs less accessible, altering its interaction with the environment compared to other phenazines. These structural differences translate directly into non-interchangeable performance in organic electronic devices, where electron injection barriers, charge transport efficiency, and thin-film stability are paramount. A simple substitution can lead to significant drops in device efficiency, stability, and reproducibility.

Substitution Risk

Annulation pattern (e.g., dibenzo[a,c] vs [a,i]) alters triplet yield and emission type; long-lived phosphorescence vs. RISC-dominant emission differ sharply.
Substitution position (e.g., chloro isomer on benzo[a]phenazine) strongly modulates molecular packing and photovoltaic efficiency; performance may drop from >18% to <8% PCE with wrong isomer.
Electronic structure mismatch: dibenzophenazines exhibit deeper LUMO (~ −3.7 eV) than simple phenazine (~ −2.1 eV); electron-accepting strength cannot be assumed interchangeable.

Enhanced Electron-Accepting Ability vs. Dibenzo[a,c]phenazine Isomer

The electron-accepting strength, critical for n-type semiconductors, is defined by the Lowest Unoccupied Molecular Orbital (LUMO) energy level. Dibenzo[a,c]phenazine, a common structural isomer, has a reported LUMO level of approximately -2.90 eV. In contrast, fluorination of this core, a common strategy to lower LUMO, can deepen it to -3.16 eV. While direct side-by-side data for dibenzo[a,i]phenazine is sparse, its derivatives are used as acceptors in high-performance systems, suggesting its intrinsic electronic properties are well-suited for electron acceptance, a key differentiator from less electron-deficient analogs.

Evidence DimensionLUMO Energy Level (Electron Affinity)
Target Compound DataDerivatives used as high-performance electron acceptors.
Comparator Or BaselineDibenzo[a,c]phenazine: ~ -2.90 eV
Quantified DifferenceN/A (Directional Inference)
ConditionsCalculated and electrochemical data for dibenzo[a,c]phenazine derivatives in organic solvents.

A deeper LUMO level facilitates efficient electron injection from common electrodes and improves air stability, which is a critical procurement parameter for fabricating reliable n-type organic electronic devices.

TADF OLED EQE
Cross-study comparable
Exceeds fluorescent OLED theoretical limit (~5% EQE); related D–A system achieves 16.8% EQE
Reported EQE supports higher power efficiency in OLED research devices
Device architecture and processing conditions influence absolute EQE

Superior Thermal Stability for Vacuum Deposition Processing

High thermal stability is a prerequisite for materials processed via vacuum thermal evaporation, a standard technique in OLED manufacturing. Donor-acceptor molecules based on the dibenzo[a,j]phenazine core, a close structural analog to dibenzo[a,i]phenazine, exhibit exceptional thermal stability, with decomposition temperatures (Td, at 5% weight loss) reported in the range of 439–459 °C. This significantly exceeds the stability of simpler, more volatile cores like phenazine, ensuring material integrity during device fabrication.

Evidence DimensionDecomposition Temperature (5% weight loss)
Target Compound Data439–459 °C (for dibenzo[a,j]phenazine derivatives)
Comparator Or BaselineLower stability for smaller, more volatile azaacenes like phenazine.
Quantified DifferenceHigh stability suitable for high-temperature processing.
ConditionsThermogravimetric Analysis (TGA).

This high thermal stability ensures the compound can be reliably sublimed to form high-quality, uniform thin films without decomposition, a critical factor for reproducible manufacturing of high-performance electronic devices.

Triplet vs. Phosphorescence
Head-to-head
Dibenzo[a,c]phenazine: 77.1% triplet yield, 318 ms lifetime; Tribenzo[a,c,i]phenazine: negligible phosphorescence
Annulation pattern controls excited-state dynamics; long-lived triplet vs. RISC dominance
Measured at 77 K in solution

Precursor Suitability for Defined Nitrogen-Doped Graphene Nanostructures

Dibenzo[a,i]phenazine serves as a molecular precursor for the bottom-up synthesis of nitrogen-doped graphene and related nanostructures. Its rigid, extended, and precisely defined geometric structure is essential for forming well-ordered materials via on-surface synthesis techniques. The specific '[a,i]' isomer dictates the final topology and electronic properties of the resulting nanostructures. Simpler precursors like phenazine lack the necessary size and shape to produce the same extended, well-defined architectures, making dibenzo[a,i]phenazine a non-interchangeable choice for these advanced material syntheses.

Evidence DimensionPrecursor shape and size for nanostructure synthesis
Target Compound DataLarge, rigid, geometrically defined precursor.
Comparator Or BaselinePhenazine: Smaller, less-defined precursor leading to different structures.
Quantified DifferenceQualitative difference in resulting nanostructure quality and topology.
ConditionsOn-surface synthesis, typically under ultra-high vacuum.

For researchers in advanced materials, selecting this specific isomer is a critical procurement decision to control the structure and properties of the final N-doped carbon nanomaterial.

Solar Cell PCE
Head-to-head
8-chloro isomer: 18.94% PCE; unchlorinated: 15.34%; 10-chloro isomer: 7.18%
Isomer-specific substitution governs photovoltaic performance
Ortho-xylene processed; ternary blend reaches 19.75% (certified 19.39%)
Antimycobacterial Activity
Class-level inference
MIC range 18.3–146.5 µM against MDR M. tuberculosis; higher activity than rifampicin in some strains
Reported antimicrobial screening context; phenazine scaffold may support derivative exploration
Derivative tested; no cross-resistance observed in vitro
Frontier Orbital Energies
Class-level inference
Dibenzophenazines: HOMO −6.38 to −6.82 eV, LUMO −3.67 to −3.75 eV; Phenazine: HOMO ~−5.8 eV, LUMO ~−2.1 eV
Annulation deepens LUMO by ~1.6 eV, enhancing electron affinity
Cyclic voltammetry and DFT; acceptor strength context
π‑Stacking & Orientation
Head-to-head
Phenazine polymer: tilt 0°, π–π 3.89 Å; Quinoxaline polymer: tilt 44°, π–π 4.36 Å
Planarization reduces stacking distance, reported to improve charge transport morphology
XRD of polymer thin films

Electron Acceptor or Host Material in Thermally Activated Delayed Fluorescence (TADF) OLEDs

The compound's high thermal stability makes it suitable for fabrication via vacuum deposition, a standard in OLED manufacturing. Its strong electron-accepting character, inferred from its structure and the properties of its analogs, makes it an excellent candidate for use as an acceptor unit in TADF emitters or as a host material for the emissive layer, where efficient electron transport is required.

N-Type Semiconductor in Organic Field-Effect Transistors (OFETs)

The combination of good electron affinity (deep LUMO) and high thermal stability allows for the creation of stable n-type channels in OFETs. The rigid structure promotes ordered molecular packing in thin films, which is essential for achieving reliable charge transport and higher electron mobility.

Molecular Precursor for Bottom-Up Synthesis of N-Doped Carbon Nanomaterials

For materials scientists, this compound is the specific choice for creating precisely structured nitrogen-doped graphene nanoribbons or 2D polymers. Its defined size and shape directly template the final material's structure, a level of control not achievable with smaller or differently shaped precursors like phenazine.

Application Fit Matrix

Application
Selection Property
Validation Focus
TADF OLED Emitter Research
Electron-accepting strength and delayed fluorescence capability
External quantum efficiency and efficiency roll-off
Organic Photovoltaic Acceptor Development
Isomer-specific substitution effect on molecular packing
Power conversion efficiency and non-halogenated solvent processability
Triplet-State Material Studies (Sensing/Bioimaging)
Long-lived triplet excited state
Phosphorescence lifetime and oxygen sensitivity
Antimycobacterial Scaffold Exploration
Phenazine core activity against drug-resistant strains
MIC profiling and cross-resistance assessment

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

280.100048391 g/mol

Monoisotopic Mass

280.100048391 g/mol

Heavy Atom Count

22

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